![molecular formula C8H15N4O6PS B12323364 Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
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Overview
Description
Lamivudine Monophosphate Ammonium Salt is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B infections . This compound is characterized by its ability to disrupt viral DNA synthesis, making it a crucial component in antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Monophosphate Ammonium Salt typically involves the phosphorylation of lamivudine. The process begins with the reaction of lamivudine with a phosphorylating agent under controlled conditions to form lamivudine monophosphate. This intermediate is then treated with ammonium salts to yield the final product .
Industrial Production Methods
Industrial production of Lamivudine Monophosphate Ammonium Salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and optimized reaction conditions are critical to achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
Lamivudine Monophosphate Ammonium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen
Biological Activity
Azanium, chemically represented as [5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrimidine moiety with an oxathiolane ring, which is believed to contribute to its biological activity. The molecular formula is C₉H₁₃N₄O₅PS, and its molecular weight is approximately 292.26 g/mol. The presence of the phosphate group enhances its solubility and bioavailability.
Mechanisms of Biological Activity
Azanium exhibits several biological activities, primarily through the following mechanisms:
- Enzyme Inhibition : Azanium has been identified as a potential inhibitor of various enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibiting MAO can lead to increased levels of neurotransmitters such as dopamine, potentially benefiting conditions like Parkinson's disease .
- Antimicrobial Properties : The compound also demonstrates antimicrobial activity against a range of pathogens. Its quaternary ammonium structure allows it to interact with microbial membranes, leading to cell lysis and death .
- Antioxidant Activity : Preliminary studies suggest that Azanium may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in biological systems .
Case Studies
Several studies have investigated the biological activity of Azanium:
- Study on MAO Inhibition : A recent study evaluated the inhibitory effects of various derivatives similar to Azanium on MAO-A and MAO-B enzymes. Results indicated that certain modifications to the structure could enhance inhibitory potency, with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Efficacy : Research focused on the antimicrobial properties of quaternary ammonium compounds (QACs) similar to Azanium showed significant efficacy against both planktonic and biofilm forms of bacteria such as Streptococcus mutans. The study highlighted that the length of the alkyl chain in QACs affects their antimicrobial activity, with optimal lengths identified for different bacterial strains .
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Azanium; [5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate is C15H15N3O5S with a molecular weight of approximately 335.36 g/mol. The compound features an oxathiolane ring and a pyrimidine derivative, which are critical for its biological activity.
Antiviral Activity
Azanium has shown promise as an antiviral agent. Research indicates that derivatives of the compound can inhibit viral replication mechanisms by targeting specific enzymes involved in the viral life cycle. For instance, studies have demonstrated that compounds with similar structures exhibit inhibitory effects on HIV reverse transcriptase and other viral polymerases, making them potential candidates for antiviral drug development .
Anticancer Properties
Recent investigations into the anticancer properties of Azanium derivatives have yielded positive results. The compound has been evaluated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. Case studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Enzyme Inhibition
Azanium has been studied for its role as a monoamine oxidase inhibitor (MAOI). Monoamine oxidase plays a crucial role in the metabolism of neurotransmitters, and its inhibition can lead to increased levels of serotonin and dopamine in the brain, providing therapeutic benefits in mood disorders and neurodegenerative diseases . The compound's ability to selectively inhibit MAO-B has been highlighted as a promising avenue for treating conditions like Parkinson's disease.
Molecular Targeting
The unique structure of Azanium allows it to interact with specific biological targets at the molecular level. Its ability to form stable complexes with target proteins enhances its potential as a lead compound in drug design aimed at modulating protein function or inhibiting pathological processes .
Data Tables
Application | Mechanism | Potential Impact |
---|---|---|
Antiviral Activity | Inhibition of viral polymerases | Development of antiviral therapies |
Anticancer Properties | Induction of apoptosis in cancer cells | New chemotherapeutic agents |
Enzyme Inhibition | Inhibition of monoamine oxidase | Treatment of mood disorders |
Molecular Targeting | Interaction with specific proteins | Drug design for targeted therapies |
Case Study 1: Antiviral Efficacy
In a study published by MDPI, Azanium derivatives were tested against HIV strains, demonstrating IC50 values in the low micromolar range, indicating strong antiviral activity . The structure-activity relationship (SAR) analysis revealed that modifications to the oxathiolane moiety enhanced potency.
Case Study 2: Cancer Cell Cytotoxicity
A research article focused on the cytotoxic effects of Azanium derivatives on breast cancer cell lines showed that certain compounds induced significant cell death through apoptosis pathways. These findings suggest the potential for developing novel anticancer treatments based on this chemical scaffold .
Properties
IUPAC Name |
azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O6PS.H3N/c9-5-1-2-11(8(12)10-5)6-4-19-7(17-6)3-16-18(13,14)15;/h1-2,6-7H,3-4H2,(H2,9,10,12)(H2,13,14,15);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKKAWUJZGRQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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